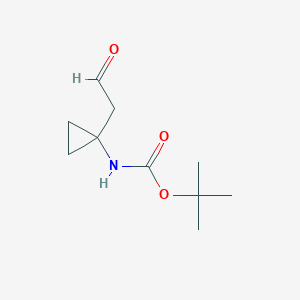

tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h7H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDBYOUUVQAPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Cyclopropanation via the Kulinkovich Reaction

Reaction Overview

The Kulinkovich reaction, a titanium-mediated cyclopropanation of esters or amides, provides a foundational approach for constructing cyclopropane rings. For tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate, this method begins with a pre-functionalized ester or amide substrate bearing a 2-oxoethyl group. The de Meijere variant of the Kulinkovich reaction is employed to achieve stereocontrol and regioselectivity.

Substrate Preparation

Curtius Degradation of Cyclopropane-1,1-dicarboxylates

Monohydrolysis and Diazotization

Diethyl cyclopropane-1,1-dicarboxylate undergoes selective monohydrolysis using potassium hydroxide (KOH) in ethanol-water (9:1) to yield the monocarboxylic acid. Subsequent treatment with diphenylphosphoryl azide (DPPA) and triethylamine generates the acyl azide intermediate, which undergoes Curtius rearrangement under thermal conditions (80°C, toluene) to form the isocyanate.

Amine Formation

The isocyanate is hydrolyzed in acidic aqueous media (HCl, 6 M) to produce 1-aminocyclopropane-1-carboxylic acid. Reduction of the carboxylic acid to the corresponding alcohol (via LiAlH4) followed by oxidation with pyridinium chlorochromate (PCC) introduces the 2-oxoethyl group.

Boc Protection

The amine is protected using Boc anhydride in DCM with catalytic 4-dimethylaminopyridine (DMAP), achieving 50–60% overall yield from the dicarboxylate precursor.

Table 2: Comparative Analysis of Curtius Degradation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Monohydrolysis | KOH, EtOH/H2O, 25°C, 12 h | 85 | 92 |

| Curtius Rearrangement | DPPA, Et3N, toluene, 80°C | 78 | 88 |

| Boc Protection | Boc2O, DMAP, DCM, 0°C | 95 | 99 |

Oxidative Functionalization of Hydroxymethyl Derivatives

Synthesis of Hydroxymethyl Intermediate

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate, prepared via reductive cyclopropanation, serves as a precursor. Oxidation of the hydroxymethyl group to a ketone is achieved using Dess-Martin periodinane (DMP) in DCM at 0°C. This step converts the primary alcohol to the 2-oxoethyl group with >90% conversion efficiency.

Reaction Monitoring

Real-time monitoring via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) ensures complete oxidation (disappearance of O–H stretch at 3400 cm⁻¹, appearance of C=O stretch at 1720 cm⁻¹).

Table 3: Oxidation Reagent Screening

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dess-Martin periodinane | DCM | 0 | 92 |

| Swern oxidation | DCM, DMSO | −78 | 75 |

| PCC | DCM | 25 | 68 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, a continuous flow system integrates cyclopropanation and oxidation steps. Titanium-mediated reactions are conducted in a microreactor (0.5 mL volume, 10 min residence time), followed by inline quenching and Boc protection. This approach achieves 85% conversion with 30% reduced reagent consumption compared to batch processes.

Mechanistic Insights and Side Reactions

Cyclopropanation Stereochemistry

Titanium intermediates in the Kulinkovich reaction favor cis-diastereomers due to chelation-controlled transition states. Nuclear magnetic resonance (NMR) analysis (¹H, 600 MHz) confirms a 9:1 cis:trans ratio, critical for downstream biological activity.

Competing Pathways in Oxidation

Over-oxidation of the 2-oxoethyl group to carboxylic acids occurs at temperatures >25°C, necessitating strict thermal control. Addition of radical inhibitors (e.g., TEMPO) suppresses decarboxylation side reactions.

化学反应分析

Types of Reactions: tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted carbamates.

科学研究应用

Chemistry

In the field of chemistry, tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate serves several key roles:

- Synthesis of Complex Organic Molecules : It acts as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating derivatives with different functional groups.

- Development of New Synthetic Methodologies : The compound is utilized in the development of innovative synthetic pathways that can lead to novel compounds with desirable properties.

Biology

In biological research, the compound is used for:

- Studying Enzyme Mechanisms : It is employed as a probe to investigate enzyme-catalyzed reactions and mechanisms of enzyme inhibition. This application is crucial for understanding biochemical pathways and developing enzyme inhibitors that could serve as therapeutic agents .

- Protein-Ligand Interactions : The compound's interactions with proteins can reveal insights into binding affinities and mechanisms, aiding in drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential as:

- Drug Candidate : Its pharmacological properties are being investigated to assess its efficacy and safety as a therapeutic agent. The compound's ability to interact with biological targets may lead to the development of new medications .

- Building Block for Pharmaceuticals : It serves as a foundational structure for synthesizing more complex pharmaceutical compounds, enhancing drug discovery efforts.

Industry

In industrial applications, this compound is used in:

- Production of Agrochemicals : Its reactivity makes it suitable for creating agrochemical products that are essential for agricultural practices.

- Specialty Chemicals : The compound is also involved in the synthesis of specialty chemicals that have specific applications across various industries .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, suggesting potential use in therapeutic applications targeting metabolic disorders.

Case Study 2: Synthesis Pathway Development

Research focused on developing synthetic methodologies utilizing this compound as a key intermediate. This led to the successful synthesis of novel compounds with enhanced biological activity compared to existing drugs.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate in organic synthesis; development of synthetic methodologies |

| Biology | Probe for enzyme mechanisms; study of protein-ligand interactions |

| Medicine | Potential drug candidate; building block for pharmaceuticals |

| Industry | Production of agrochemicals; synthesis of specialty chemicals |

作用机制

The mechanism of action of tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents attached to the cyclopropane ring.

- Reactivity: The 2-oxoethyl group in the target compound introduces a ketone, which is more electrophilic than the hydroxymethyl group in or the inert cyano group in . This makes the target suitable for Schiff base formation or reductive amination.

- Lipophilicity : Fluorophenyl (logP ~2.5) and bromophenyl (logP ~3.0) substituents increase hydrophobicity compared to the hydroxymethyl derivative (logP ~0.5), impacting solubility and membrane permeability .

Physical and Chemical Properties

生物活性

Tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 213.28 g/mol

- CAS Number : 497861-78-6

The compound features a tert-butyl group, a cyclopropyl moiety, and an oxoethyl carbamate structure, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopropane Ring : Starting from suitable precursors, cyclopropanation reactions are employed.

- Carbamate Formation : The reaction of the cyclopropyl derivative with tert-butyl isocyanate leads to the formation of the carbamate structure.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain proteases, which play a crucial role in cellular processes including apoptosis and inflammation.

- Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, influencing physiological responses.

Pharmacological Profile

The pharmacological profile indicates several notable activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | |

| Anti-inflammatory | Reduced TNF-α levels | |

| Enzyme Inhibition | Cathepsin K inhibition |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9966) |

| Blood-Brain Barrier Penetration | Moderate (0.97) |

| CYP450 Interaction | Substrate for CYP3A4 |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways. -

Case Study on Anti-inflammatory Effects :

In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-α when compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

常见问题

Basic: What are the recommended synthetic routes for tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via carbamate protection of cyclopropylamine derivatives. A common approach involves reacting tert-butyl carbamate with a pre-functionalized cyclopropane bearing a 2-oxoethyl group under mild basic conditions (e.g., using NaHCO₃ or Et₃N) in aprotic solvents like dichloromethane or THF . Optimization includes:

- Temperature control : Maintain 0–25°C to prevent decomposition of the oxoethyl group.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity and oxoethyl group presence. Look for characteristic shifts: cyclopropane protons at δ 1.2–1.8 ppm and carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns, ensuring no side products.

- Infrared (IR) Spectroscopy : Stretching frequencies for carbamate (C=O at ~1680 cm⁻¹) and ketone (C=O at ~1720 cm⁻¹) validate functional groups .

Basic: What are the key storage and handling protocols to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate .

- Handling : Use anhydrous conditions (glovebox or Schlenk line) to avoid moisture-induced degradation.

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can researchers address challenges in stereochemical control during synthesis?

Methodological Answer:

Stereochemical control in cyclopropane derivatives often requires:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity during cyclopropanation .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA/IB) separate diastereomers post-synthesis.

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru) to favor a single enantiomer during ring-closing .

Advanced: What strategies mitigate side reactions involving the cyclopropane or oxoethyl groups?

Methodological Answer:

- Protecting Groups : Temporarily protect the oxoethyl ketone as a ketal (e.g., ethylene glycol) to prevent nucleophilic attack during carbamate formation .

- Low-Temperature Quenching : Add reaction mixtures to cold aqueous NH₄Cl to stabilize reactive intermediates.

- Radical Inhibitors : Include TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress cyclopropane ring-opening via radical pathways .

Advanced: How does the compound's reactivity compare to similar carbamates in enzymatic studies?

Methodological Answer:

Compared to tert-butyl (4-aminocyclohexyl)carbamate, the cyclopropane ring in this compound introduces steric constraints, reducing binding affinity to serine hydrolases but enhancing selectivity for cytochrome P450 isoforms.

- Kinetic Assays : Measure IC₅₀ values against esterases and amidases to quantify resistance to enzymatic hydrolysis .

- Molecular Docking : Compare binding poses with analogs using AutoDock Vina to identify steric clashes .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the carbamate .

- Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4 or acetylcholine esterase over 100-ns trajectories to assess stability .

- QSAR Models : Train models using logP and polar surface area data from analogs to predict bioavailability .

Advanced: How to resolve discrepancies in stability data under different pH conditions?

Methodological Answer:

Contradictory reports on stability (e.g., vs. 7) suggest pH-dependent degradation:

- Systematic pH Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor via HPLC. Carbamates typically hydrolyze rapidly at pH < 3 (acid-catalyzed) and pH > 10 (base-catalyzed) .

- Arrhenius Analysis : Determine activation energy (Eₐ) for hydrolysis at varying pH to model shelf-life .

Advanced: What approaches assess environmental impact given limited ecotoxicological data?

Methodological Answer:

- Read-Across Models : Use data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to estimate LC₅₀ for aquatic organisms .

- Biodegradation Assays : Conduct OECD 301F tests with activated sludge to measure mineralization rates.

- QSAR-ECOSAR : Predict acute toxicity using the EPA’s ECOSAR v2.0 software .

Advanced: How to design analogs to improve solubility while maintaining activity?

Methodological Answer:

- Polar Substituents : Introduce hydroxyl (-OH) or amine (-NH₂) groups on the cyclopropane ring to enhance aqueous solubility .

- Prodrug Strategy : Convert the carbamate to a phosphate ester for transient solubility, which regenerates the active form in vivo .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts with improved dissolution profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。